molecular formula C16H23N3O4S B2698003 N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methylpropyl)ethanediamide CAS No. 941945-57-9

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methylpropyl)ethanediamide

Cat. No.: B2698003
CAS No.: 941945-57-9
M. Wt: 353.44
InChI Key: YVCVTMATJIIJEK-UHFFFAOYSA-N
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Description

N'-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methylpropyl)ethanediamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and an ethanediamide moiety linked to a 2-methylpropyl group. The methanesulfonyl group and ethanediamide linker are critical functional motifs, likely influencing binding affinity and physicochemical properties .

Properties

IUPAC Name

N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-13-7-6-12-5-4-8-19(14(12)9-13)24(3,22)23/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVTMATJIIJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Carbonic Anhydrase Inhibition Studies ()

Compounds in share the 1,2,3,4-tetrahydroquinoline scaffold but differ in substituents. Key comparisons include:

Compound Name Core Structure Substituents Melting Point (°C) CA Inhibition (IC50)*
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) 1,2,3,4-Tetrahydroquinoline Methanesulfonamide at position 7 236–237 Not reported
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) 1-Methyl-1,2,3,4-tetrahydroquinoline Methanesulfonamide at position 7 226–227 Not reported
Target Compound 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline Ethanediamide linked to 2-methylpropyl at position 7 Not reported Not reported

Structural Insights :

  • The methanesulfonyl group in compounds 24 and 25 enhances solubility and hydrogen-bonding capacity, critical for CA active-site interactions .
  • The target compound replaces the sulfonamide with an ethanediamide group, which may improve flexibility and binding through dual amide interactions.
Ethanediamide-Based Inhibitors ()

Ethanediamide derivatives in exhibit high binding affinity in molecular docking studies. For example:

Compound ID Structure AutoDock Vina Score (kcal/mol)
273 N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide -10.2 (mean)
Target N'-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methylpropyl)ethanediamide Not reported

Binding Affinity Analysis :

  • Compound 273 achieves a strong docking score (-10.2 kcal/mol) due to its ethanediamide linker and aromatic/heterocyclic substituents .
  • The target compound’s tetrahydroquinoline core and methanesulfonyl group may confer similar or superior binding to CA isoforms, though computational validation is required.
Physicochemical Properties

Melting points of analogs (e.g., 24: 236–237°C; 25: 226–227°C) suggest high crystallinity, likely due to hydrogen-bonding networks . The target compound’s ethanediamide group may reduce melting point compared to sulfonamides, altering solubility profiles.

Biological Activity

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action and therapeutic applications, particularly in the field of antibiotic development and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 306.39 g/mol. Its structure includes a tetrahydroquinoline core, a methanesulfonyl group, and an ethanediamide backbone, which contribute to its biological activity.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.39 g/mol
IUPAC NameThis compound

Research indicates that this compound exhibits significant biological activity primarily through its inhibitory effects on methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis. By inhibiting MetRS, the compound can interfere with the translation process in various organisms, making it a potential candidate for antibiotic development.

Binding Affinity Studies

Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated the binding affinity of the compound for MetRS. Molecular docking simulations further elucidate the binding modes and affinities for target proteins, providing insights into its mechanism of action.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : The compound shows promise as an antibiotic by targeting bacterial protein synthesis.
  • Enzyme Inhibition : It specifically inhibits MetRS, disrupting amino acid metabolism.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The synthesis involves multi-step organic reactions requiring optimization for yield and purity. Key steps include sulfonation and amidation reactions.
  • Inhibitory Effects on MetRS : In vitro studies have shown that the compound effectively inhibits MetRS in various bacterial strains, leading to reduced growth rates.
  • Molecular Docking Simulations : Computational studies have provided insights into how the compound fits into the active site of MetRS, which is critical for understanding its inhibitory mechanism.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups compared to other quinoline derivatives:

Compound Name Key Features
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamideSimilar structure but different side chain
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamideContains a methoxyphenyl group

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